molecular formula C8H9BF2O3 B1419812 4-Difluoromethoxy-3-methyl-benzeneboronic acid CAS No. 958451-72-4

4-Difluoromethoxy-3-methyl-benzeneboronic acid

Cat. No.: B1419812
CAS No.: 958451-72-4
M. Wt: 201.97 g/mol
InChI Key: HNSXGLPRKOFDNV-UHFFFAOYSA-N
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Description

4-Difluoromethoxy-3-methyl-benzeneboronic acid is a boronic acid derivative with the molecular formula C8H9BF2O3 and a molecular weight of 201.96 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is known for its unique chemical structure, which includes a difluoromethoxy group and a methyl group attached to a benzene ring, along with a boronic acid functional group.

Preparation Methods

Chemical Reactions Analysis

4-Difluoromethoxy-3-methyl-benzeneboronic acid can undergo various chemical reactions, including:

Scientific Research Applications

4-Difluoromethoxy-3-methyl-benzeneboronic acid is used extensively in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 4-Difluoromethoxy-3-methyl-benzeneboronic acid primarily involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical and biological applications. The difluoromethoxy group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of reactions .

Comparison with Similar Compounds

4-Difluoromethoxy-3-methyl-benzeneboronic acid can be compared with other boronic acid derivatives, such as:

These comparisons highlight the unique properties of this compound, particularly its combination of the difluoromethoxy and boronic acid groups, which confer distinct reactivity and application potential.

Properties

IUPAC Name

[4-(difluoromethoxy)-3-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF2O3/c1-5-4-6(9(12)13)2-3-7(5)14-8(10)11/h2-4,8,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSXGLPRKOFDNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(F)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669676
Record name [4-(Difluoromethoxy)-3-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958451-72-4
Record name B-[4-(Difluoromethoxy)-3-methylphenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=958451-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Difluoromethoxy)-3-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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